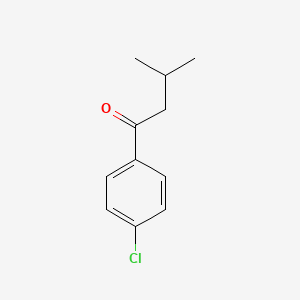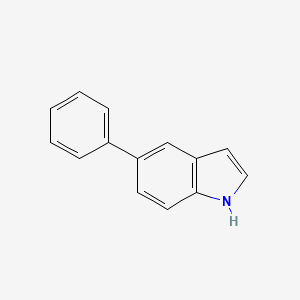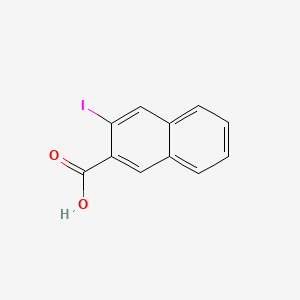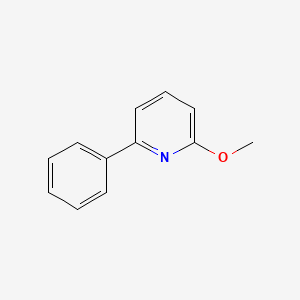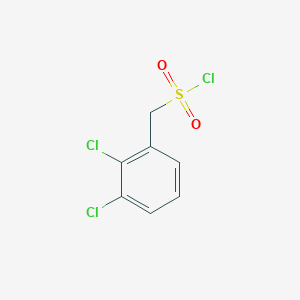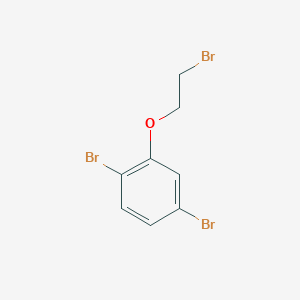
4-戊烯基硼酸
描述
4-Pentenylboronic acid is a synthetic organic compound with the chemical formula C5H9BO2. It is a colorless solid that is soluble in organic solvents. 4-Pentenylboronic acid is used in a variety of organic syntheses, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers and other materials.
科学研究应用
代谢和作用机制
大鼠肝脏中的代谢途径:与 4-戊烯基硼酸密切相关的 4-戊烯酸已对其对大鼠肝脏代谢的影响进行了研究。它被迅速代谢并影响肝脏中辅酶 A 和肉碱的水平。该化合物与抑制脂肪酸氧化、丙酮酸氧化、糖异生和柠檬酸循环有关 (Williamson, Rostand, & Peterson, 1970)。
心脏中的脂肪酸氧化:另一项研究探讨了 4-戊烯酸在抑制大鼠心脏线粒体中脂肪酸氧化中的作用。这项研究提供了对脂肪酸氧化调节的见解,突出了该化合物在代谢研究中的潜在应用 (Fong & Schulz, 1978)。
合成应用
- 醇的立体选择性合成:4-戊烯基硼酸衍生物已用于醇的立体选择性合成。这项研究提供了一种合成顺-高烯丙基醇的方法,这在各种化学合成中很有价值 (Andersen, Hildebrandt, Köster, & Hoffmann, 1989)。
生物医学应用
抗病毒疗法:对苯硼酸改性纳米粒子的研究(包括 4-戊烯基硼酸的衍生物)表明在抗病毒疗法中具有潜在应用。这些纳米粒子对丙型肝炎病毒表现出疗效,表明该化合物在医学应用中的潜力 (Khanal 等,2013)。
增强材料的机械性能:一项研究表明,4-戊烯酸可以改善传统玻璃离子水门汀的机械性能。这表明其在材料科学和工程中的潜在用途 (Zhou, Liu, & He, 2022)。
作用机制
Target of Action
4-Pentenylboronic acid is a versatile compound widely used in biomedicine . .
Mode of Action
It is known to act as a reactive intermediate in the synthesis of various drugs . It plays a crucial role in the development of treatments for inflammatory diseases, including rheumatoid arthritis and Crohn’s disease .
Pharmacokinetics
Boronic acids and their esters are known to be only marginally stable in water , which could potentially impact their bioavailability.
Result of Action
It is known to play a crucial role in the development of treatments for inflammatory diseases, including rheumatoid arthritis and crohn’s disease .
Action Environment
The action of 4-Pentenylboronic acid can be influenced by various environmental factors. For instance, boronic acids and their esters, such as 4-Pentenylboronic acid, are known to be only marginally stable in water . This suggests that the presence of water and possibly other environmental factors could influence the action, efficacy, and stability of 4-Pentenylboronic acid.
生化分析
Biochemical Properties
4-Pentenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. It is known to interact with enzymes and proteins that facilitate the formation of carbon-carbon bonds. One of the key interactions of 4-Pentenylboronic acid is with enzymes involved in the Suzuki-Miyaura cross-coupling reaction, where it acts as a boron-containing reagent. This reaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and natural products .
Cellular Effects
The effects of 4-Pentenylboronic acid on cellular processes are diverse and depend on the concentration and duration of exposure. At the cellular level, 4-Pentenylboronic acid can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, which are key regulators of cell signaling pathways .
Molecular Mechanism
The molecular mechanism of action of 4-Pentenylboronic acid involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, 4-Pentenylboronic acid can inhibit the activity of proteases by forming a covalent bond with the serine residue in the active site, thereby preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Pentenylboronic acid can change over time due to its stability and degradation. Studies have shown that 4-Pentenylboronic acid is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid and pentenyl alcohol . This degradation can affect the compound’s efficacy in biochemical reactions and its interactions with biomolecules.
Dosage Effects in Animal Models
The effects of 4-Pentenylboronic acid in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical properties and interactions with biomolecules. At higher doses, 4-Pentenylboronic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
4-Pentenylboronic acid is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze the oxidation of the pentenyl group to form hydroxylated metabolites . These metabolites can further undergo conjugation reactions, leading to the formation of glucuronides and sulfates, which are more water-soluble and can be excreted from the body.
Transport and Distribution
The transport and distribution of 4-Pentenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, 4-Pentenylboronic acid can bind to intracellular proteins, which can influence its localization and accumulation.
Subcellular Localization
The subcellular localization of 4-Pentenylboronic acid is determined by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . In the cytoplasm, 4-Pentenylboronic acid can interact with cytosolic enzymes and proteins, influencing their activity and function.
属性
IUPAC Name |
pent-4-enylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BO2/c1-2-3-4-5-6(7)8/h2,7-8H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPOYNGGXOZFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469216 | |
| Record name | 4-PENTENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886747-03-1 | |
| Record name | 4-PENTENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pentenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


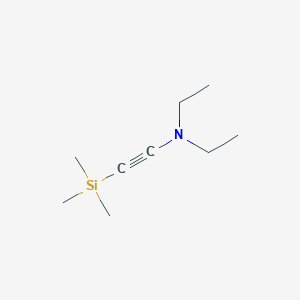
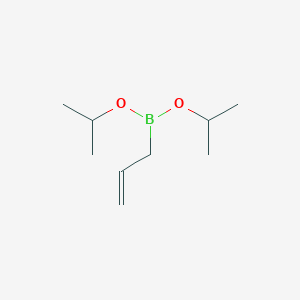
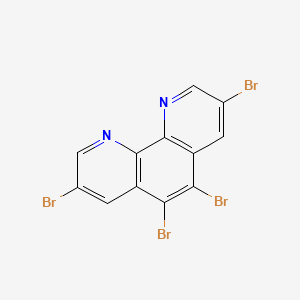

![Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B1354194.png)
